tert-Butyl 2-(azetidin-1-yl)acetate
Overview
Description
tert-Butyl 2-(azetidin-1-yl)acetate is an organic compound with the molecular formula C9H17NO2. It is a tert-butyl ester derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(azetidin-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(azetidin-1-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Major Products Formed
Substitution Reactions: Products depend on the specific nucleophile used in the reaction.
Hydrolysis: The major products are azetidine-1-acetic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2-(azetidin-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(azetidin-1-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Used as an alkylating agent and in the synthesis of similar esters.
Azetidine-1-acetic acid: A related compound with similar reactivity but lacking the tert-butyl ester group.
Uniqueness
tert-Butyl 2-(azetidin-1-yl)acetate is unique due to its combination of the azetidine ring and the tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-(azetidin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZIPAAULWNUFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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